Fluacrypyrim mechanism of action in mites
Fluacrypyrim mechanism of action in mites
An In-depth Technical Guide on the Core Mechanism of Action of Fluacrypyrim in Mites
Introduction
Fluacrypyrim is a synthetic acaricide belonging to the methoxyacrylate strobilurin chemical class.[1] Originally developed from fungicidal compounds, strobilurin analogues like fluacrypyrim were found to be highly effective against various phytophagous mite species at low concentrations, making them valuable tools in the management of agricultural pests on fruit and vegetable crops.[1][2] The Insecticide Resistance Action Committee (IRAC) classifies fluacrypyrim in its own chemical subgroup, 20C, within the broader group of compounds that inhibit mitochondrial Complex III electron transport.[3] This guide provides a detailed examination of the molecular mechanism of action of fluacrypyrim, presents relevant quantitative data and experimental protocols, and discusses potential mechanisms of resistance in mite populations.
Core Mechanism of Action: Inhibition of Mitochondrial Respiration
The primary mode of action for fluacrypyrim is the disruption of cellular respiration through the inhibition of the mitochondrial electron transport chain (ETC).[3][4] This process is fundamental for the production of adenosine triphosphate (ATP), the primary energy currency of the cell.
Target Site: The Cytochrome bc₁ Complex (Complex III)
Fluacrypyrim specifically targets the cytochrome bc₁ complex, also known as Complex III, a critical enzyme in the ETC.[5][6] This complex catalyzes the transfer of electrons from ubiquinol (Coenzyme Q, reduced form) to cytochrome c. This electron transfer is coupled with the translocation of protons across the inner mitochondrial membrane, creating a proton gradient that drives ATP synthesis.
The function of Complex III is best described by the Q-cycle mechanism, which involves two distinct binding sites for ubiquinone/ubiquinol: the Qₒ (Quinone outside) site, located on the positive side of the inner membrane, and the Qᵢ (Quinone inside) site on the negative (matrix) side.[6]
Fluacrypyrim acts as a Quinone outside Inhibitor (QoI).[2][3] It binds to the Qₒ site of cytochrome b, one of the essential catalytic subunits of the Complex III enzyme.[3] This binding action physically blocks the ubiquinol oxidation pocket, preventing the transfer of electrons to the Rieske iron-sulfur protein and subsequently to cytochrome c₁.[7] By halting the electron flow at this crucial juncture, fluacrypyrim effectively collapses the proton gradient, ceases ATP production, and leads to cellular energy failure and the death of the mite.[4]
Data Presentation: Acaricidal Efficacy
| Acaricide | Mode of Action (IRAC Group) | Target Mite Species | LC₅₀ (ppm or mg/L) | Citation |
| Abamectin | 6 (Chloride channel activator) | Tetranychus urticae | 0.39 | [8] |
| Fenpyroximate | 21A (METI - Complex I) | Tetranychus urticae | 5.67 | [8] |
| Chlorfenapyr | 13 (Mitochondrial uncoupler) | Tetranychus urticae | 32.24 | [8] |
| Lambda-cyhalothrin | 3A (Sodium channel modulator) | Tetranychus urticae | 4.88 | [9] |
| Spinosad | 5 (Nicotinic AChR allosteric modulator) | Tetranychus urticae | 6.72 | [9] |
| Bifenazate | 20D (METI - Complex III, Qᵢ site) | Tetranychus urticae | 0.00413 g(AI)/L (4.13 ppm) | [3] |
Experimental Protocols
The mechanism and efficacy of fluacrypyrim are elucidated through a combination of in vivo bioassays and in vitro biochemical assays.
Protocol 1: Determination of Acaricidal Activity (LC₅₀) via Leaf Disc Bioassay
This method assesses the toxicity of a compound to mites on a treated leaf surface. The following is a generalized protocol based on established methods.[3][4][5]
1. Mite Rearing:
-
Maintain a healthy, susceptible population of the target mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean or citrus seedlings) in a controlled environment.
2. Preparation of Leaf Discs:
-
Excise circular discs (e.g., 20-50 mm diameter) from fresh, untreated host plant leaves.
-
Place each disc, abaxial (lower) side up, on a layer of wet cotton wool or agar in a petri dish to maintain turgor.
3. Preparation of Acaricide Solutions:
-
Prepare a stock solution of fluacrypyrim in an appropriate solvent (e.g., acetone with a surfactant).
-
Create a series of serial dilutions to generate a range of at least 5-7 test concentrations, plus a solvent-only control.
4. Treatment Application:
-
Apply the test solutions to the leaf discs. This can be done via a Potter spray tower, a leaf-dip method, or a chromatography sprayer to ensure even coverage.[2][10]
-
Allow the discs to air-dry completely in a fume hood.
5. Mite Infestation:
-
Using a fine brush, transfer a set number of adult female mites (e.g., 10-20) onto each treated leaf disc.
-
Seal the petri dishes with ventilated lids to prevent escape.
6. Incubation and Assessment:
-
Incubate the dishes under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).
-
Assess mite mortality at specified time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
7. Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Perform a probit or logit analysis on the concentration-mortality data to calculate the LC₅₀ value and its 95% confidence intervals.
Protocol 2: In Vitro Assay for Mitochondrial Complex III Inhibition
This biochemical assay directly measures the inhibitory effect of fluacrypyrim on the enzymatic activity of the cytochrome bc₁ complex. The protocol is adapted from methods used for studying Complex III inhibitors.[11][12]
1. Isolation of Mitochondria:
-
Homogenize mite tissue or a model source (e.g., bovine heart) in a cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).
-
Perform differential centrifugation to pellet and wash the mitochondrial fraction.
-
Resuspend the final mitochondrial pellet in a suitable assay buffer and determine the protein concentration.
2. Assay Preparation:
-
The assay measures the reduction of cytochrome c, which can be monitored spectrophotometrically by the increase in absorbance at 550 nm.[13]
-
In a 96-well plate or cuvette, prepare a reaction mixture containing assay buffer (e.g., potassium phosphate buffer, pH 7.4), a known concentration of oxidized cytochrome c, and a Complex I inhibitor like rotenone to prevent electron backflow.
-
Add various concentrations of fluacrypyrim (dissolved in DMSO) to the wells. Include a vehicle control (DMSO only).
3. Initiation of Reaction and Measurement:
-
Pre-incubate the mixture with the inhibitor for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).[11]
-
Initiate the reaction by adding the substrate, a ubiquinol analogue such as decylubiquinol (DBH) or Q₀C₁₀BrH₂.[11][14]
-
Immediately begin kinetic reading of the absorbance at 550 nm in a plate reader or spectrophotometer for a defined period (e.g., 5-15 minutes).[15]
4. Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot for each concentration.
-
Normalize the activity relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the fluacrypyrim concentration and fit the data to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Mechanisms of Resistance in Mites
The repeated use of acaricides with a single mode of action can lead to the selection of resistant mite populations. For QoI inhibitors like fluacrypyrim, two primary mechanisms of resistance are well-documented.
-
Target-Site Modification: This involves genetic mutations in the cytochrome b gene (cytb), which encodes the protein where fluacrypyrim binds. A single nucleotide polymorphism can lead to an amino acid substitution in the Qₒ binding pocket, reducing the binding affinity of the acaricide. This prevents the inhibitor from effectively blocking the enzyme, rendering the mite resistant. For fungicides targeting the same site, the G143A substitution is a well-known cause of resistance.
-
Metabolic Resistance: Resistant mites may exhibit enhanced activity of detoxification enzymes, such as cytochrome P450 monooxygenases or glutathione S-transferases. These enzymes can metabolize fluacrypyrim into non-toxic forms before it reaches its target site in the mitochondria. This mechanism is often associated with cross-resistance to acaricides from different chemical classes.
References
- 1. Fluacrypyrim [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. A modified excised leaf disc method to estimate the toxicity of slow- and fast-acting reduced-risk acaricides to mites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. complete.bioone.org [complete.bioone.org]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. asejaiqjsae.journals.ekb.eg [asejaiqjsae.journals.ekb.eg]
- 10. FIELD BIOASSAY METHODOLOGIES FOR THE DETECTION OF RESISTANCE TO ACARICIDES IN POPULATIONS OF EUROPEAN RED MITE (ACARI: TETRANYCHIDAE) | The Canadian Entomologist | Cambridge Core [cambridge.org]
- 11. Studies on Inhibition of Respiratory Cytochrome bc 1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism | PLOS One [journals.plos.org]
- 13. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 14. hmlfunctionalcare.com [hmlfunctionalcare.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
